4-(dimethylamino)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzamide
Description
This compound, identified by CAS 1020980-90-8 , features a benzamide core substituted with a dimethylamino group at the para-position and a 3-((4-phenylpiperazin-1-yl)sulfonyl)propyl chain. The dimethylamino group enhances solubility, while the phenylpiperazine sulfonyl moiety may influence receptor binding and metabolic stability.
Properties
IUPAC Name |
4-(dimethylamino)-N-[3-(4-phenylpiperazin-1-yl)sulfonylpropyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O3S/c1-24(2)20-11-9-19(10-12-20)22(27)23-13-6-18-30(28,29)26-16-14-25(15-17-26)21-7-4-3-5-8-21/h3-5,7-12H,6,13-18H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEGLMZVJXQQYBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NCCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic routes and reaction conditions: The synthesis of 4-(dimethylamino)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzamide typically involves a multistep process. Starting with benzoyl chloride, it can be reacted with dimethylamine to introduce the dimethylamino group. Subsequently, an intermediate is formed by coupling with an appropriate sulfonyl chloride derivative of 4-phenylpiperazine. The reaction conditions generally require a solvent like dichloromethane and a base such as triethylamine, with controlled temperature to favor the desired product.
Industrial production methods: Scaling this synthesis for industrial production involves optimizing yield and purity. Continuous flow reactors and high-throughput screening can be employed to identify the most efficient conditions. Solvent recycling and automated control systems ensure consistency and cost-effectiveness.
Chemical Reactions Analysis
Types of reactions:
Oxidation: The compound can undergo oxidation reactions, typically on the dimethylamino group, potentially leading to the formation of N-oxides.
Reduction: The sulfonyl group can be reduced to a sulfinyl or thiol group under strong reducing conditions.
Substitution: The benzamide and phenyl rings offer multiple sites for electrophilic aromatic substitution.
Common reagents and conditions:
Oxidation: Reagents like peracids or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation often uses reagents like bromine or chlorine under acidic conditions.
Major products formed:
Oxidized dimethylamino derivatives.
Reduced sulfonyl derivatives.
Halogenated aromatic compounds.
Scientific Research Applications
The compound is of interest in various scientific fields:
Chemistry: Its unique structure makes it a useful model for studying sulfonyl and piperazine chemistry.
Medicine: Research investigates its potential as a pharmacological agent, particularly in neurological or psychiatric disorders.
Industry: Possible applications include its use as a precursor in the synthesis of more complex molecules.
Mechanism of Action
Comparison with other compounds:
4-Phenylpiperazine derivatives: Similar compounds share the phenylpiperazine core but differ in the functional groups attached. These variations affect their pharmacological profile.
Benzamides: Other benzamide derivatives are used as antiemetics or antipsychotics, reflecting the diverse biological activities of benzamides.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine Motifs
Piperazine-containing benzamides are common in drug discovery due to their versatility in modulating receptor interactions. Key comparisons include:
Key Observations :
- ABT-737 shares a benzamide core and piperazine moiety but incorporates a chlorobiphenyl group and thioether chain, enhancing Bcl-2 family protein inhibition .
- 7p () replaces the sulfonyl group with a pentanamide linker and dichlorophenyl substituent, demonstrating dopamine D3 receptor selectivity .
- The target compound ’s sulfonyl linker may improve metabolic stability compared to ether or alkyl chains in analogues like 7p .
Functional Group Variations
- Dimethylamino vs. Dichlorophenyl: The dimethylamino group in the target compound likely improves water solubility, whereas dichlorophenyl groups (e.g., in 7p) increase lipophilicity, favoring CNS penetration .
- Sulfonyl vs. Thioether Linkers : ABT-737’s thioether group contributes to hydrophobic interactions with Bcl-2 proteins, while the sulfonyl group in the target compound may enhance hydrogen bonding or polarity .
Research Findings and Pharmacological Implications
Mechanistic Insights
- ABT-737 and Venetoclax : These Bcl-2 inhibitors induce apoptosis by disrupting protein-protein interactions, with venetoclax showing higher selectivity for Bcl-2 over Bcl-xL . The target compound’s lack of a chlorobiphenyl group suggests divergent mechanisms.
- Dopamine D3-Selective Analogues : Compounds like 7p () achieve selectivity through dichlorophenyl and pyridinyl groups, highlighting the importance of aromatic substituents in receptor binding .
Physicochemical Properties
- Solubility: The dimethylamino group in the target compound and N-[3-(dimethylamino)propyl]benzamide derivatives () enhances aqueous solubility compared to halogenated analogues .
Biological Activity
4-(Dimethylamino)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzamide, also known as a complex organic compound, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a unique arrangement that includes:
- A dimethylamino group.
- A benzamide backbone.
- A sulfonyl moiety linked to a 4-phenylpiperazine .
This structural complexity is significant for its interaction with biological targets.
Research indicates that this compound may exert its biological effects through multiple mechanisms:
- Neurotransmitter Modulation : It is believed to influence neurotransmitter pathways, particularly in the central nervous system, which may contribute to its potential as an antidepressant or anxiolytic agent.
- Ion Channel Interaction : The compound may interact with specific ion channels, impacting neuronal excitability and signaling pathways involved in mood regulation.
Antidepressant Effects
Studies have shown that compounds with similar structures exhibit antidepressant-like effects in animal models. The modulation of serotonin and norepinephrine levels is a common pathway for such activities. For instance, compounds targeting the serotonin transporter (SERT) have been linked to improved mood and reduced anxiety symptoms.
Anticancer Potential
Preliminary studies suggest that derivatives of this compound could inhibit cancer cell proliferation. The sulfonamide group is often associated with anticancer activity due to its ability to interfere with cellular signaling pathways involved in tumor growth.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antidepressant | Modulation of neurotransmitter pathways | |
| Anticancer | Inhibition of cell proliferation | |
| Neuroprotective | Interaction with ion channels |
Case Study: Antidepressant Activity
A study conducted on related compounds demonstrated significant reductions in depressive-like behaviors in rodent models when administered at specific dosages. The results indicated a dose-dependent relationship between the compound's concentration and its efficacy in reducing symptoms of depression.
Case Study: Anticancer Activity
In vitro studies on cancer cell lines revealed that the compound inhibited cell growth at concentrations as low as 10 µM, showcasing its potential as a lead compound for further development in cancer therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
